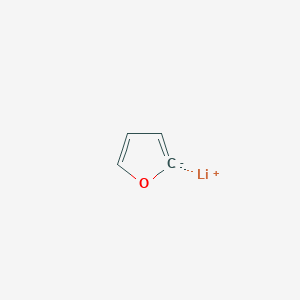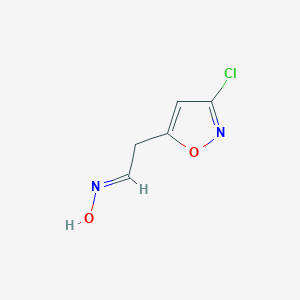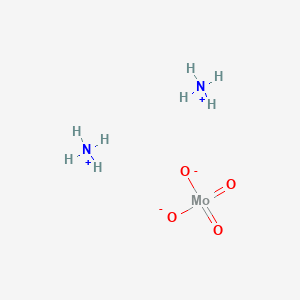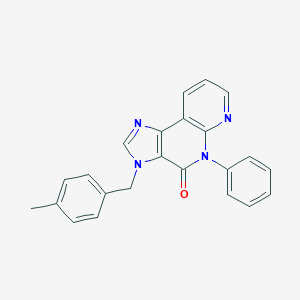
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazo[4,5-c][1,8]naphthyridine family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- is not fully understood. However, it has been suggested that this compound may exert its biological effects by targeting specific enzymes or receptors in the body. For example, it has been proposed that this compound may inhibit the activity of certain enzymes involved in cancer cell growth or modulate the activity of certain receptors involved in inflammation.
Biochemical and Physiological Effects
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity against several strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- in lab experiments is its potential to exhibit diverse biological activities. This compound has been shown to have anticancer, anti-inflammatory, and antibacterial properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl-. One direction is to explore its potential in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments. Overall, 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has the potential to be a valuable tool in scientific research and may have applications in the development of new therapeutics.
Synthesemethoden
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- can be achieved through several methods, including the reaction of 4-methylbenzylamine with 4-phenyl-2,3-dihydro-1H-imidazo[4,5-c][1,8]naphthyridin-1-one in the presence of a catalyst. Another method involves the reaction of 4-methylbenzylamine with 4-phenyl-2,3-dihydro-1H-imidazo[4,5-c][1,8]naphthyridin-1-one in the presence of a reducing agent. These methods have been shown to be effective in synthesizing this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has been shown to have potential applications in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and antibacterial properties. Additionally, this compound has been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
139482-44-3 |
|---|---|
Produktname |
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- |
Molekularformel |
C23H18N4O |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)methyl]-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C23H18N4O/c1-16-9-11-17(12-10-16)14-26-15-25-20-19-8-5-13-24-22(19)27(23(28)21(20)26)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3 |
InChI-Schlüssel |
SJFPZCIJEQQZEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Andere CAS-Nummern |
139482-44-3 |
Synonyme |
3,5-Dihydro-3-((4-methylphenyl)methyl)-5-phenyl-4H-imidazo(4,5-c)(1,8) naphthyridin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
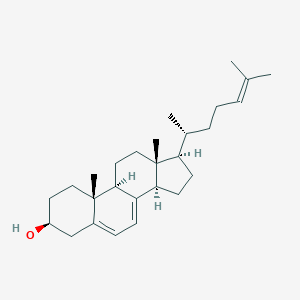
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)

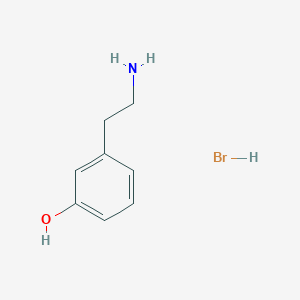
![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)

